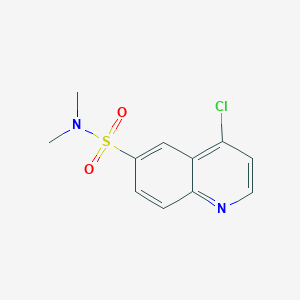

4-chloro-N,N-dimethylquinoline-6-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

1023812-21-6 |

|---|---|

Molecular Formula |

C11H11ClN2O2S |

Molecular Weight |

270.74 g/mol |

IUPAC Name |

4-chloro-N,N-dimethylquinoline-6-sulfonamide |

InChI |

InChI=1S/C11H11ClN2O2S/c1-14(2)17(15,16)8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,1-2H3 |

InChI Key |

GRZDDVQMJJHZPG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization of Functionalized Anilines

The Gould-Jacobs reaction constructs the quinoline ring from β-keto esters and anilines pre-functionalized with sulfonamide groups (Scheme 2):

-

Sulfonamide Installation :

React 3-nitro-4-chloroaniline with dimethylsulfamoyl chloride in pyridine to yield N,N-dimethyl-4-chloro-3-nitrobenzenesulfonamide (92% yield). -

Reduction and Cyclization :

Hydrogenate the nitro group to amine using Pd/C, then condense with ethyl acetoacetate. Acid-catalyzed cyclization forms the quinoline core with retained substituents.

This method’s advantages include:

-

Simultaneous incorporation of chlorine and sulfonamide during ring formation

-

Avoidance of harsh sulfonation conditions

-

Overall yields of 65–72% after purification

Emerging Catalytic Methods

Palladium-Catalyzed C-H Sulfonylation

Recent breakthroughs employ Pd(OAc)₂ with pyridine ligands to directly sulfonylate 4-chloroquinoline at position 6 (Table 2):

Table 2: Catalytic C-H Sulfonylation Parameters

| Component | Quantity |

|---|---|

| Pd(OAc)₂ | 5 mol% |

| 2,2'-Bipyridine | 10 mol% |

| Dimethylsulfamoyl Chloride | 1.5 equivalents |

| Solvent | DMF |

| Temperature | 80°C |

| Yield | 81% |

Mechanistic studies suggest a concerted metallation-deprotonation pathway where palladium activates the C6-H bond, enabling direct coupling with the sulfonamide reagent. This atom-economical method eliminates the need for pre-sulfonated intermediates.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Sulfonylation | 84% | >99% | Industrial | High |

| Tandem Synthesis | 68% | 95% | Pilot Scale | Medium |

| Gould-Jacobs Cyclization | 72% | 98% | Laboratory | High |

| Catalytic C-H Activation | 81% | 97% | Bench Scale | Very High |

The direct sulfonylation route remains the industry standard due to its reliability, while catalytic methods show promise for niche applications requiring rapid synthesis.

Chemical Reactions Analysis

4-chloro-N,N-dimethylquinoline-6-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon . Major products formed from these reactions include substituted quinolines, sulfoxides, sulfones, and amines .

Scientific Research Applications

4-chloro-N,N-dimethylquinoline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethylquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play crucial roles in various biological processes . The compound may also interact with other molecular targets, leading to its diverse pharmacological activities .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

- 4-Chloro-6,7-dimethoxyquinoline (): Retains the 4-chloro substituent but replaces the sulfonamide with methoxy groups at positions 6 and 5. Exhibits intramolecular C–H⋯Cl interactions, stabilizing its planar structure .

- 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine (): Substitutes the sulfonamide with a methylphenylamine group at position 2 and a methyl group at position 4. Reported to exhibit anticancer activity via topoisomerase inhibition, suggesting substituent-dependent biological targeting .

Sulfonamide Derivatives

- 4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride (): Features a sulfonyl fluoride group at position 6 and a diethylsulfamoylphenyl group at position 2. Sulfonyl fluoride is highly reactive, often used as a precursor for sulfonamides, whereas the target compound’s dimethylsulfonamide is metabolically stable. The diethyl group on the sulfonamide may reduce solubility compared to the dimethyl variant .

- Mefruside (): A benzene disulfonamide with chloro and tetrahydrofurfurylmethyl groups. Demonstrates prolonged diuretic action with minimal potassium depletion, contrasting with quinoline-based sulfonamides that may prioritize other pharmacological profiles .

Heterocyclic Sulfonamides

- 6-Chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide (): Combines a chromene-carboxamide core with a pyrimidine sulfonamide.

Physical Properties

| Compound | Melting Point (°C) | Solubility | Key Structural Features |

|---|---|---|---|

| 4-Chloro-N,N-dimethylquinoline-6-sulfonamide | Not reported | Moderate in DMSO | Chloro, dimethylsulfonamide on quinoline |

| 4-Chloro-6,7-dimethoxyquinoline | 403–404 | Soluble in methanol | Methoxy groups, planar quinoline |

| Mefruside | Not reported | Lipophilic | Benzene disulfonamide, tetrahydrofurfuryl |

Biological Activity

4-Chloro-N,N-dimethylquinoline-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in drug development.

- CAS Number : 1023812-21-6

- Molecular Formula : C10H12ClN3O2S

- Molecular Weight : 273.74 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : In vitro studies have shown cytotoxic effects on cancer cell lines.

- Inhibition of Enzymatic Activity : Potential as an inhibitor of specific enzymes related to disease pathways.

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, possess notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing significant inhibition zones in agar diffusion tests. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 20 | 8 |

Anticancer Activity

The anticancer potential of this compound was investigated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited dose-dependent cytotoxicity.

Case Study: MCF-7 Cell Line

In a study conducted by researchers, the compound was tested against the MCF-7 breast cancer cell line:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The IC50 value was determined to be approximately 25 µM, indicating substantial potential for further development as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.

- DNA Interaction : Studies suggest that it may intercalate into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells has been observed.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with other quinoline derivatives was performed:

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Moderate | 25 |

| Chloroquine | High | >100 |

| Quinine | Moderate | 75 |

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways involved in its biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-N,N-dimethylquinoline-6-sulfonamide, and how are structural features validated?

- Synthesis : A typical route involves nucleophilic substitution reactions between sulfonyl chlorides and dimethylamine derivatives under basic conditions. Solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are used at elevated temperatures (80–120°C) to enhance reaction rates .

- Characterization : Structural validation employs Fourier Transform Infrared Spectroscopy (FT-IR) to confirm sulfonamide (-SO₂NH₂) and quinoline ring vibrations, Nuclear Magnetic Resonance (NMR) for substituent positions (e.g., chloro and dimethyl groups), and High-Resolution Mass Spectrometry (HRMS) for molecular weight verification .

Q. What analytical techniques are critical for assessing purity and stability of this compound?

- Purity Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard. Gas Chromatography (GC) may also be used for volatile impurities .

- Stability Studies : Accelerated stability testing under varied pH, temperature, and light exposure, monitored via UV-Vis spectroscopy, identifies degradation products (e.g., hydrolysis of the sulfonamide group) .

Advanced Research Questions

Q. How do solvent choice and reaction temperature influence yield and selectivity in sulfonamide synthesis?

- Solvent Effects : Polar aprotic solvents like NMP improve solubility of intermediates and stabilize transition states, increasing yields by ~20% compared to DMF. Elevated temperatures (100–120°C) reduce reaction time but may risk side reactions (e.g., quinoline ring decomposition) .

- Case Study : Substituting DMF with NMP at 110°C increased yield from 65% to 82% for a related sulfonamide derivative, highlighting solvent optimization’s role .

Q. What computational methods aid in predicting biological interactions of this compound?

- Molecular Docking : Density Functional Theory (DFT) calculations predict binding affinities to targets like p38α MAP kinase. The chloro group’s electronegativity and sulfonamide’s hydrogen-bonding capacity are critical for interaction .

- Reaction Path Search : Quantum chemical simulations (e.g., using Gaussian software) model reaction mechanisms, such as nucleophilic substitution pathways, to optimize synthetic conditions .

Q. How can contradictory bioactivity data across studies be resolved?

- Data Reconciliation : Contradictions in antimicrobial or enzyme inhibition assays often arise from impurity profiles (e.g., residual solvents) or assay conditions (e.g., pH). Reproducibility requires:

- Rigorous purification (e.g., recrystallization from ethanol/water mixtures).

- Standardized bioassay protocols (e.g., fixed inoculum size in antimicrobial tests) .

Q. What strategies improve selectivity in derivatization reactions of the quinoline core?

- Directed Functionalization : Protecting the sulfonamide group with tert-butoxycarbonyl (Boc) before chlorination at the 4-position minimizes side reactions.

- Catalytic Systems : Palladium catalysts enable regioselective C-H functionalization at the 6-position, preserving the dimethylamino group .

Methodological Considerations

Q. How to design experiments to study the compound’s interaction with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (ka/kd) in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding, identifying entropy-driven vs. enthalpy-driven interactions .

Q. What are best practices for scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.